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molecular formula C7H7BrO B1666278 3-Bromoanisole CAS No. 2398-37-0

3-Bromoanisole

Cat. No. B1666278
M. Wt: 187.03 g/mol
InChI Key: PLDWAJLZAAHOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04447660

Procedure details

2.9 mmol of parabromo-anisole and 15 cm3 of 1.7 M HF--SbF5 superacid are contacted for 55 hours at ambient temperature in a poly(tetrafluoroethylene) container. Chromatographic analysis of the reaction products shows that a mixture of meta-bromo-phenol (25%) and meta-bromoanisole (40%) is formed, in a 65% yield.
Quantity
2.9 mmol
Type
reactant
Reaction Step One
Name
poly(tetrafluoroethylene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[Br:10]C1C=C(O)C=CC=1>>[Br:10][C:3]1[CH:4]=[C:5]([O:8][CH3:9])[CH:6]=[CH:7][CH:2]=1

Inputs

Step One
Name
Quantity
2.9 mmol
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Name
poly(tetrafluoroethylene)
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(F)(F)[*:1])(F)[*:2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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